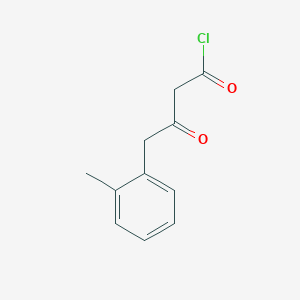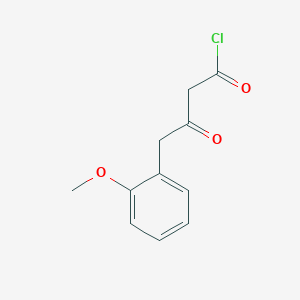
4'-Bromo-3'-chloro-5'-fluorophenacyl bromide
Übersicht
Beschreibung
4’-Bromo-3’-chloro-5’-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4Br2ClFO and a molecular weight of 330.39 . It belongs to the class of phenacyl bromides.
Synthesis Analysis
The synthesis of phenacyl bromides, such as 4’-Bromo-3’-chloro-5’-fluorophenacyl bromide, typically involves bromination of acetophenone in the presence of anhydrous aluminum chloride . The reaction is rapid and complete, with the bromine color disappearing rapidly . The crude phenacyl bromide obtained can be purified by recrystallization from methanol .Molecular Structure Analysis
The molecular structure of 4’-Bromo-3’-chloro-5’-fluorophenacyl bromide consists of a phenacyl group with bromo, chloro, and fluoro substituents . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Phenacyl bromides, including 4’-Bromo-3’-chloro-5’-fluorophenacyl bromide, can undergo various chemical reactions. These include nucleophilic substitution reactions at the benzylic position . The exact reactions that 4’-Bromo-3’-chloro-5’-fluorophenacyl bromide can undergo would depend on the specific reaction conditions and reagents used.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
4'-Bromo-3'-chloro-5'-fluorophenacyl bromide has been utilized in the synthesis of various novel compounds. For instance, its derivatives, such as 1,2,4-triazolo[3,4-b]thiazole, have been synthesized using multi-component reactions involving phosphorous oxychloride as the cyclizing agent. These compounds exhibit significant antimicrobial activity against bacterial and fungal strains (Bhat & Holla, 2004).
Development of Antitumor Agents
The chemical has been used in the development of antitumor agents. For example, a series of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines have been synthesized and shown to exhibit antitumor activity, with some compounds demonstrating moderate to excellent growth inhibition against various cancer cell lines (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Fluorescence Turn-On Sensing of Ions
In the field of sensor technology, derivatives of this compound have been used in the development of sensors for detecting ions. For instance, certain derivatives have shown potential in the fluorescence turn-on sensing of fluoride ions in water at sub-ppm concentrations (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).
Labeling of Proteins
The compound has applications in biochemistry, particularly in protein labeling. Fluorine-18 labeled derivatives of this compound have been synthesized and used for the covalent attachment of fluorine-18 to proteins. This method provides a way to track proteins in the human body, which is useful in various diagnostic and therapeutic applications (Kilbourn, Dence, Welch, & Mathias, 1987).
Eigenschaften
IUPAC Name |
2-bromo-1-(4-bromo-3-chloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)4-1-5(11)8(10)6(12)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQESRHMZCQDLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208419 | |
| Record name | Ethanone, 2-bromo-1-(4-bromo-3-chloro-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1805576-83-3 | |
| Record name | Ethanone, 2-bromo-1-(4-bromo-3-chloro-5-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805576-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-(4-bromo-3-chloro-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1410997.png)
